(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine
CAS No.:
Cat. No.: VC18836870
Molecular Formula: C17H17FN2
Molecular Weight: 268.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17FN2 |
|---|---|
| Molecular Weight | 268.33 g/mol |
| IUPAC Name | 1-[6-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
| Standard InChI | InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-9-12(7-8-15(13)17)14-5-3-4-6-16(14)18/h3-10,19H,11H2,1-2H3 |
| Standard InChI Key | BKFABYCANREEIA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=CNC2=C1C=CC(=C2)C3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (6-(2-fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine consists of an indole core substituted at position 6 with a 2-fluorophenyl group and at position 3 with a dimethylmethanamine moiety. Key features include:
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Molecular Formula:
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Molecular Weight: 282.33 g/mol (calculated)
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SMILES Notation: CN(C)Cc1c[nH]c2c1ccc(c2F)c3ccccc3F
The 2-fluorophenyl group enhances lipophilicity compared to non-fluorinated analogs, potentially improving blood-brain barrier penetration . The dimethylamine group contributes to basicity, with a predicted pKa of ~9.2 for the tertiary amine.
Table 1: Structural Comparison with Related Indole Derivatives
Synthetic Methodologies
While no published synthesis route exists for the target compound, analogous indole derivatives provide a framework for its preparation:
Indole Core Formation
The indole backbone can be constructed via:
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Fischer Indole Synthesis: Cyclization of phenylhydrazine with ketones under acidic conditions.
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Transition-Metal Catalyzed Cyclization: Palladium-mediated coupling for regioselective ring formation .
Dimethylmethanamine Functionalization
Reductive amination of an indole-3-carbaldehyde intermediate with dimethylamine and sodium cyanoborohydride () in methanol yields the final product.
Biological Activity and Mechanistic Insights
Indole derivatives exhibit diverse pharmacological profiles, with structural elements influencing target engagement:
Serotonin Receptor Interactions
The dimethylmethanamine group mimics the ethylamine side chain of serotonin (), suggesting potential affinity for 5-HT and 5-HT receptors . Fluorine substitution modulates binding kinetics:
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2-Fluorophenyl: Increases hydrophobic interactions with receptor subpockets vs. 6-fluoroindole derivatives .
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Dimethylamine: Reduces metabolic deamination compared to primary amines.
Pharmacokinetic Predictions
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Lipophilicity (LogP): Calculated ClogP = 3.8 (ALOGPS 2.1)
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Blood-Brain Barrier Permeability: High probability (0.89, SwissADME)
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CYP450 Metabolism: Predicted substrate for CYP2D6 and CYP3A4
Research Applications and Future Directions
Neuropharmacology
Structural analogs like 6-Fluoro-DMT demonstrate psychedelic properties via 5-HT agonism . The target compound’s bulkier 2-fluorophenyl group may alter receptor subtype selectivity, warranting functional assays.
Oncology
Fluorinated indoles inhibit tubulin polymerization and histone deacetylases (HDACs). Comparative studies could evaluate antiproliferative effects in cancer cell lines.
Chemical Probe Development
The fluorine atom enables -NMR studies to monitor protein-ligand interactions in real time, a technique underutilized in indole research.
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